molecular formula C12H12BrN5O3 B5182585 4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

Cat. No. B5182585
M. Wt: 354.16 g/mol
InChI Key: MDAGDZVQBSORTO-UHFFFAOYSA-N
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Description

4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide, also known as BBAE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBAE is a heterocyclic compound that contains an oxadiazole ring, an amide group, and a benzoyl group. In

Scientific Research Applications

4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has shown promising results in the treatment of cancer, bacterial infections, and inflammation. In agriculture, 4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been shown to have insecticidal and fungicidal properties. In material science, 4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been used as a precursor for the synthesis of various functional materials, including fluorescent dyes and liquid crystals.

Mechanism of Action

The mechanism of action of 4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. 4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has anti-cancer, anti-bacterial, and anti-inflammatory properties. In vivo studies have shown that 4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide can reduce tumor growth and inflammation in animal models. 4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has also been shown to have insecticidal and fungicidal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is its broad spectrum of activity, which makes it a potential candidate for the development of multi-target drugs. 4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide also has a relatively low toxicity profile, which makes it a safer alternative to other compounds. However, one of the limitations of 4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide. One direction is the development of more efficient synthesis methods that can improve the yield and purity of 4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide. Another direction is the optimization of the chemical structure of 4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide to improve its activity and selectivity. Additionally, more studies are needed to understand the mechanism of action of 4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide and its potential applications in various fields. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of 4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is also an area of future research.

Synthesis Methods

The synthesis of 4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide can be achieved through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-bromobenzoyl chloride with ethylenediamine to form N-(3-bromobenzoyl)ethylenediamine. The second step involves the reaction of N-(3-bromobenzoyl)ethylenediamine with cyanogen azide to form 4-amino-N-(3-bromobenzoyl)-1,2,5-oxadiazole-3-carboxamide. The final step involves the reduction of 4-amino-N-(3-bromobenzoyl)-1,2,5-oxadiazole-3-carboxamide with sodium borohydride to form 4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide.

properties

IUPAC Name

4-amino-N-[2-[(3-bromobenzoyl)amino]ethyl]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN5O3/c13-8-3-1-2-7(6-8)11(19)15-4-5-16-12(20)9-10(14)18-21-17-9/h1-3,6H,4-5H2,(H2,14,18)(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAGDZVQBSORTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCNC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide

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